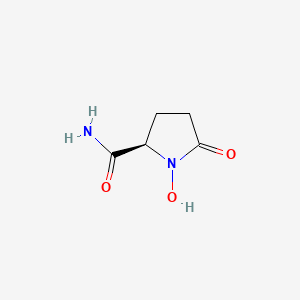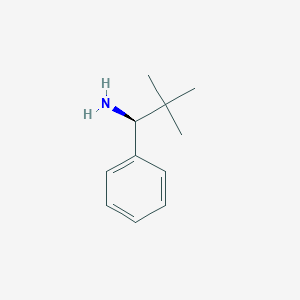
(1S)-2,2-dimethyl-1-phenylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,2-Dimethyl-1-phenylpropan-1-amine is a chiral amine compound characterized by its unique structural features It consists of a phenyl group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Dimethyl-1-phenylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and isobutyraldehyde.
Formation of Intermediate: The reaction between benzyl chloride and isobutyraldehyde in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield (S)-2,2-Dimethyl-1-phenylpropan-1-amine.
Industrial Production Methods: In industrial settings, the production of (S)-2,2-Dimethyl-1-phenylpropan-1-amine may involve large-scale synthesis using continuous flow reactors. This method ensures efficient production with high yield and purity. The reaction conditions are optimized to maintain the desired stereochemistry and minimize by-products.
化学反应分析
Types of Reactions: (S)-2,2-Dimethyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted amine derivatives.
科学研究应用
(S)-2,2-Dimethyl-1-phenylpropan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-2,2-Dimethyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
相似化合物的比较
®-2,2-Dimethyl-1-phenylpropan-1-amine: The enantiomer of the compound with different stereochemistry.
2,2-Dimethyl-1-phenylpropan-1-ol: A related compound with a hydroxyl group instead of an amine.
2,2-Dimethyl-1-phenylpropan-1-one: A ketone derivative of the compound.
Uniqueness: (S)-2,2-Dimethyl-1-phenylpropan-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions.
属性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC 名称 |
(1S)-2,2-dimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3/t10-/m1/s1 |
InChI 键 |
INGIGRKEXZOVTB-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1)N |
规范 SMILES |
CC(C)(C)C(C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


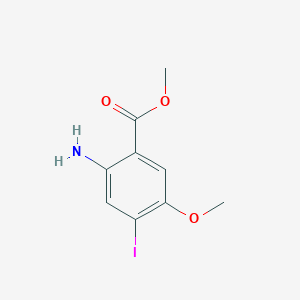
![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)

![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)

![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)
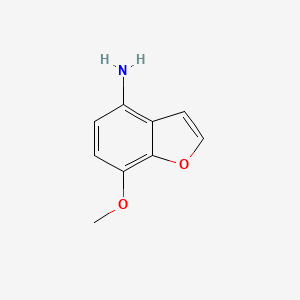
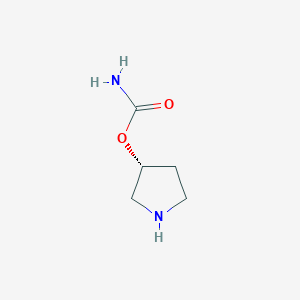
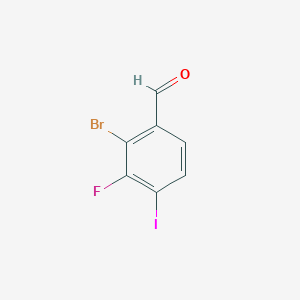
![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)

![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
